Cas no 2138255-50-0 (1H-1,2,4-Triazole-5-methanamine, 3-(1,1-dimethylethyl)-α,α-dimethyl-)

1H-1,2,4-Triazole-5-methanamine, 3-(1,1-dimethylethyl)-α,α-dimethyl-, is a specialized triazole derivative characterized by its sterically hindered tertiary butyl and dimethyl substituents. This structural configuration enhances its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s rigid triazole core and bulky alkyl groups contribute to its selective binding properties, useful in designing enzyme inhibitors or ligands. Its high purity and consistent performance under controlled conditions ensure reliability in research and industrial applications. The molecule’s synthetic versatility allows for further functionalization, enabling tailored modifications for specific chemical or biological targets.
1H-1,2,4-Triazole-5-methanamine, 3-(1,1-dimethylethyl)-α,α-dimethyl- structure
2138255-50-0 structure
Product Name:1H-1,2,4-Triazole-5-methanamine, 3-(1,1-dimethylethyl)-α,α-dimethyl-
CAS No:2138255-50-0
MF:C9H18N4
MW:182.266021251678
CID:5261019
PubChem ID:154663537
Update Time:2025-10-19

1H-1,2,4-Triazole-5-methanamine, 3-(1,1-dimethylethyl)-α,α-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-5-methanamine, 3-(1,1-dimethylethyl)-α,α-dimethyl-
    • 2138255-50-0
    • EN300-376124
    • 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)propan-2-amine
    • Inchi: 1S/C9H18N4/c1-8(2,3)6-11-7(13-12-6)9(4,5)10/h10H2,1-5H3,(H,11,12,13)
    • InChI Key: JQYBXOSERZQCOD-UHFFFAOYSA-N
    • SMILES: N1C(C(C)(C)N)=NC(C(C)(C)C)=N1

Computed Properties

  • Exact Mass: 182.153146591g/mol
  • Monoisotopic Mass: 182.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 67.6Ų

Experimental Properties

  • Density: 1.043±0.06 g/cm3(Predicted)
  • Boiling Point: 323.8±25.0 °C(Predicted)
  • pka: 11.82±0.25(Predicted)

1H-1,2,4-Triazole-5-methanamine, 3-(1,1-dimethylethyl)-α,α-dimethyl- Pricemore >>

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Additional information on 1H-1,2,4-Triazole-5-methanamine, 3-(1,1-dimethylethyl)-α,α-dimethyl-

Comprehensive Overview of 1H-1,2,4-Triazole-5-methanamine, 3-(1,1-dimethylethyl)-α,α-dimethyl- (CAS No. 2138255-50-0)

The compound 1H-1,2,4-Triazole-5-methanamine, 3-(1,1-dimethylethyl)-α,α-dimethyl- (CAS No. 2138255-50-0) is a specialized organic molecule featuring a triazole core, which is a five-membered heterocyclic ring containing three nitrogen atoms. This structure is widely recognized for its versatility in pharmaceutical and agrochemical applications. The presence of the dimethylethyl (tert-butyl) and dimethyl substituents enhances its steric and electronic properties, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its potential role in drug discovery and material science.

In recent years, the demand for triazole derivatives has surged, driven by their applications in antifungal agents, anticancer drugs, and crop protection chemicals. The unique 1,2,4-triazole scaffold in this compound is particularly notable for its ability to modulate biological activity, a feature that has been extensively studied in medicinal chemistry. With the rise of personalized medicine and green chemistry, this compound aligns with modern trends favoring sustainable synthesis and high-efficiency catalysts.

The CAS No. 2138255-50-0 is often searched in conjunction with terms like "triazole-based inhibitors", "tert-butyl amine derivatives", and "small molecule therapeutics", reflecting its relevance in cutting-edge research. Additionally, its structural similarity to azole fungicides has sparked interest in agricultural innovation, where resistance management and eco-friendly formulations are hot topics. This compound’s potential as a bioactive scaffold is further highlighted by its compatibility with click chemistry, a technique widely used in drug development and bioconjugation.

From a synthetic perspective, the α,α-dimethyl group in 1H-1,2,4-Triazole-5-methanamine contributes to enhanced stability, reducing susceptibility to metabolic degradation. This property is critical for pharmacokinetic optimization, a key focus area in preclinical research. Furthermore, the tert-butyl moiety is known to improve lipophilicity, which can influence drug delivery and membrane permeability. These attributes make the compound a promising candidate for central nervous system (CNS) targeting and enzyme inhibition studies.

In the context of material science, this compound’s rigid triazole ring and bulky substituents offer advantages in designing high-performance polymers and coordination complexes. Its potential use in metal-organic frameworks (MOFs) and catalysis is another area of active exploration. As industries prioritize renewable resources and low-toxicity additives, the compound’s structural tunability positions it as a versatile building block for advanced materials.

To address common queries, this compound is not classified as a hazardous substance, and its handling typically follows standard laboratory safety protocols. Its synthetic routes often involve multistep organic reactions, with yields optimized through microwave-assisted synthesis or flow chemistry techniques. For researchers seeking structure-activity relationship (SAR) data, computational tools like molecular docking and QSAR modeling can provide valuable insights.

In summary, 1H-1,2,4-Triazole-5-methanamine, 3-(1,1-dimethylethyl)-α,α-dimethyl- (CAS No. 2138255-50-0) represents a multifaceted compound with significant potential across pharmaceuticals, agriculture, and materials engineering. Its triazole backbone and sterically hindered groups underscore its importance in modern chemical innovation, aligning with global trends toward sustainable development and precision chemistry.

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